molecular formula C6H4FNO4S B1215198 2-Nitrobenzenesulfonyl fluoride CAS No. 433-98-7

2-Nitrobenzenesulfonyl fluoride

Cat. No.: B1215198
CAS No.: 433-98-7
M. Wt: 205.17 g/mol
InChI Key: HSQIQAVSSNKMBM-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4FNO4S and a molecular weight of 205.164 g/mol . It is also known as o-Nitrobenzenesulfonyl fluoride. This compound is characterized by the presence of a nitro group (-NO2) and a sulfonyl fluoride group (-SO2F) attached to a benzene ring. It is a yellow crystalline solid that is used in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

2-Nitrobenzenesulfonyl fluoride plays a significant role in biochemical reactions as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity . This interaction is crucial for studying the mechanisms of enzyme action and for developing potential therapeutic agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular processes including digestion, immune response, and blood coagulation . The inhibition of these enzymes can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of serine proteases. This binding involves the formation of a covalent bond with the serine residue, leading to irreversible inhibition of the enzyme . This mechanism is essential for understanding how enzyme inhibitors can be used to regulate biochemical pathways and for designing drugs that target specific enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of target enzymes, which can lead to prolonged alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as tissue damage and systemic toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of serine proteases. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments. This distribution is important for its effectiveness as an enzyme inhibitor and for its potential therapeutic use.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with target enzymes . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its activity and function in inhibiting serine proteases and regulating biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrobenzenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 2-nitrobenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or hydrogen fluoride (HF) in the presence of a phase transfer catalyst . The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures.

Another method involves the direct fluorosulfonylation of aromatic compounds using fluorosulfonyl radicals. This method is more efficient and involves the generation of fluorosulfonyl radicals from precursors like sulfuryl fluoride gas (SO2F2) or solid reagents such as FDIT and AISF .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the fluoride-chloride exchange method. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming adducts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine (TEA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas.

    Addition Reactions: Nucleophiles like thiols or amines are used under mild conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Aminobenzenesulfonyl Fluoride: Formed from the reduction of the nitro group.

Scientific Research Applications

2-Nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:

    Biology: Acts as a covalent probe for the selective modification of proteins and enzymes. It is used to study enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a protease inhibitor and antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonyl Fluoride: Similar structure but with the nitro group in the para position.

    Benzenesulfonyl Fluoride: Lacks the nitro group, making it less reactive in certain reactions.

    2-Nitrobenzenesulfonyl Chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

Uniqueness

2-Nitrobenzenesulfonyl fluoride is unique due to the presence of both the nitro and sulfonyl fluoride groups, which confer distinct reactivity and functional properties. The combination of these groups allows for versatile applications in organic synthesis, biological studies, and industrial processes.

Properties

IUPAC Name

2-nitrobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQIQAVSSNKMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195819
Record name 2-Nitrobenzenesulphonyl fluoride
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Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433-98-7
Record name 2-Nitrobenzenesulfonyl fluoride
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Record name 2-Nitrobenzenesulfonyl fluoride
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Record name 433-98-7
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Record name 2-Nitrobenzenesulphonyl fluoride
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Record name 2-nitrobenzenesulphonyl fluoride
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Record name 2-NITROBENZENESULFONYL FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-nitrobenzenesulfonyl fluoride in studying protein structure and function?

A1: this compound (NBSF) serves as a valuable tool in characterizing protein structure and function. Specifically, it acts as a modifying agent for certain amino acids within proteins. [] In a study focusing on BnSP-7, a myotoxic phospholipase A(2) homologue found in Bothrops neuwiedi pauloensis venom, NBSF was employed to modify Tyrosine (Tyr) residues. [] By observing the changes in the protein's activity after modification with NBSF, researchers can glean insights into the roles of specific tyrosine residues in the protein's function.

Q2: Are there alternative chemical modification reagents similar to this compound?

A2: Yes, the study investigating BnSP-7 utilized other chemical modifiers alongside NBSF. For instance, 4-bromophenacyl bromide (BPB) was used to modify Histidine (His) residues, and acetic anhydride (AA) was used to modify Lysine (Lys) residues. [] These reagents, along with NBSF, allowed for a comprehensive analysis of how different amino acid residues contribute to the overall activity of BnSP-7. The choice of using a specific modifying reagent often depends on the target amino acid and the research question being addressed.

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